
2-(Naphthalen-2-yl)-4,7-diphenyl-1,10-phenanthroline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Naphthalen-2-yl)-4,7-diphenyl-1,10-phenanthroline is a complex organic compound that belongs to the family of phenanthrolines Phenanthrolines are known for their ability to form stable complexes with metal ions, making them valuable in various fields of chemistry and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-2-yl)-4,7-diphenyl-1,10-phenanthroline typically involves multi-step organic reactions. One common method includes the cyclization of aromatic enynes catalyzed by transition metals such as gold (I). This process involves a 6-endo-dig cyclization pathway, leading to the formation of the naphthalene moiety . The reaction conditions often require elevated temperatures and the presence of specific ligands to facilitate the cyclization.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(Naphthalen-2-yl)-4,7-diphenyl-1,10-phenanthroline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced phenanthroline derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenanthroline ring are replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions produce reduced phenanthroline compounds. Substitution reactions can result in a variety of substituted phenanthroline derivatives, depending on the nature of the substituent introduced.
科学的研究の応用
2-(Naphthalen-2-yl)-4,7-diphenyl-1,10-phenanthroline has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions, which are valuable in catalysis and materials science.
Biology: The compound’s ability to bind metal ions makes it useful in studying metalloproteins and other metal-dependent biological processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of metal-based drugs.
Industry: The compound’s unique properties make it suitable for use in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
作用機序
The mechanism of action of 2-(Naphthalen-2-yl)-4,7-diphenyl-1,10-phenanthroline primarily involves its ability to chelate metal ions. This chelation process stabilizes the metal ions and can influence various chemical and biological processes. The compound can interact with molecular targets such as metalloproteins, affecting their structure and function. Additionally, its ability to participate in redox reactions can modulate oxidative stress and other cellular pathways.
類似化合物との比較
Similar Compounds
1,10-Phenanthroline: A simpler analog that also forms stable metal complexes but lacks the naphthalene and diphenyl substituents.
2,2’-Bipyridine: Another ligand used in coordination chemistry, known for its ability to form stable complexes with a variety of metal ions.
4,7-Diphenyl-1,10-phenanthroline: Similar to the compound but without the naphthalene moiety.
Uniqueness
2-(Naphthalen-2-yl)-4,7-diphenyl-1,10-phenanthroline is unique due to the presence of both naphthalene and diphenyl groups, which enhance its ability to form stable and versatile metal complexes. This structural uniqueness contributes to its diverse applications in scientific research and industry.
特性
分子式 |
C34H22N2 |
|---|---|
分子量 |
458.5 g/mol |
IUPAC名 |
2-naphthalen-2-yl-4,7-diphenyl-1,10-phenanthroline |
InChI |
InChI=1S/C34H22N2/c1-3-10-24(11-4-1)28-19-20-35-33-29(28)17-18-30-31(25-12-5-2-6-13-25)22-32(36-34(30)33)27-16-15-23-9-7-8-14-26(23)21-27/h1-22H |
InChIキー |
CELPGKFEUDCZOU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C3C=CC4=C(C3=NC=C2)N=C(C=C4C5=CC=CC=C5)C6=CC7=CC=CC=C7C=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


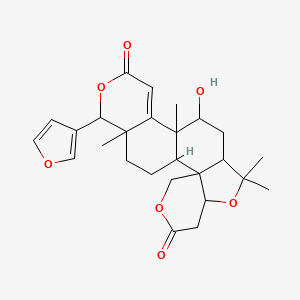

![2,3,7,12,15,16-Hexahydroxy-17-(hydroxymethyl)-9,13-dimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione](/img/structure/B12300006.png)
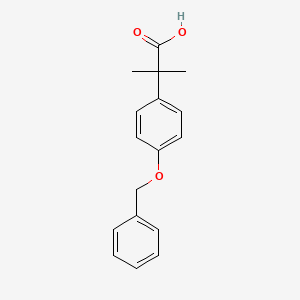
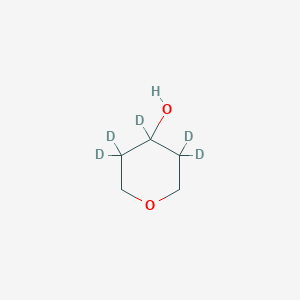
![[(E,2S,3R)-3-hydroxy-2-(13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12300016.png)
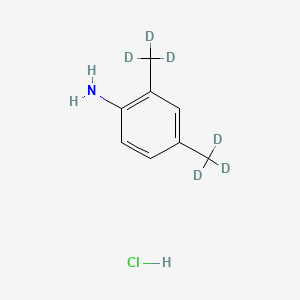
![1-[2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-N-[[2-[2-(4-formylphenoxy)ethoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B12300023.png)

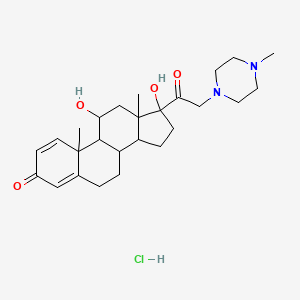

![6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoate](/img/structure/B12300042.png)
![7-Methyl-10-methylidene-4-propan-2-yltricyclo[5.2.1.03,8]decane-2,9-diol](/img/structure/B12300043.png)
![2-[[2-Cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoic acid](/img/structure/B12300058.png)
